molecular formula C19H16N2O5S2 B2773137 N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide CAS No. 638137-65-2

N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide

Cat. No.: B2773137
CAS No.: 638137-65-2
M. Wt: 416.47
InChI Key: OLOVYTMYDZDESY-CXUHLZMHSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiazolidine ring, which is a five-membered ring containing three carbons, a nitrogen, and a sulfur . The molecule also has an ethoxy group (C2H5O-), a hydroxy group (OH), and a benzamide group (C6H5CONH2) .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. For example, the hydroxy group (OH) is a common site of reactivity, and can participate in reactions such as deprotonation, substitution, or condensation .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties are influenced by factors like molecular structure, polarity, and intermolecular forces .

Scientific Research Applications

Antitumor Activity

Thiazolidinone derivatives have been evaluated for their antitumor activity against various human cancer cell lines. For instance, certain synthesized esters and amides of the thiazolidinone class showed moderate activity against most human cancer cell lines, with particular sensitivity observed in the CCRF-CEM leukemia cell line (Horishny & Matiychuk, 2021).

Antimicrobial Screening

A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi, indicating their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticonvulsant and Sedative Activities

4-Thiazolidinone derivatives have been designed and synthesized as anticonvulsant agents. Some compounds within this class exhibited significant anticonvulsant activity in tests, and one compound, in particular, showed sedative-hypnotic activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).

Green Synthesis

The green synthesis approach has been applied to the thiazolidinone derivatives, demonstrating water as an optimal reaction medium for the synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides. This method aligns with green chemistry principles, offering nearly quantitative yields (Horishny & Matiychuk, 2020).

Mechanism of Action

The mechanism of action refers to how a compound interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

Safety and hazard information is typically provided in a compound’s Material Safety Data Sheet (MSDS). This includes information on toxicity, environmental impact, and handling precautions .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its behavior in biological systems .

Properties

IUPAC Name

N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-2-26-15-8-11(6-7-14(15)23)9-16-18(25)21(19(27)28-16)20-17(24)12-4-3-5-13(22)10-12/h3-10,22-23H,2H2,1H3,(H,20,24)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOVYTMYDZDESY-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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